5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(2-methoxy-2-adamantyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-21-17(9-19-16(20)14-2-3-15(18)22-14)12-5-10-4-11(7-12)8-13(17)6-10/h2-3,10-13H,4-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMJOQXGJYGZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The brominated furan is then reacted with an amine derivative of adamantane, specifically 2-methoxyadamantan-2-ylamine, in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide exhibit significant anticancer properties. Studies have demonstrated its potential against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest in S-phase |
| Huh-7 (hepatoma) | 10.0 | Increased pro-apoptotic proteins |
The mechanism of action primarily involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several pathogens:
| Pathogen | Activity | Mechanism |
|---|---|---|
| E. coli | Strong | Disruption of cell membrane integrity |
| S. aureus | Moderate | Inhibition of bacterial protein synthesis |
These properties make it a candidate for further development as an antimicrobial agent.
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods, typically involving the reaction of furan derivatives with brominated compounds under controlled conditions.
Synthesis Overview
-
Starting Materials :
- Furan-2-carboxylic acid
- 2-methoxyadamantane
- Bromine or brominated reagent
-
Reaction Conditions :
- Solvent: Ethanol or dimethylformamide
- Temperature: Reflux conditions
- Time: Typically 4–6 hours
-
Characterization Techniques :
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- High-resolution Mass Spectrometry (HRMS)
Case Studies
Several studies have been conducted to evaluate the biological activity and potential applications of this compound:
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized the compound and tested its efficacy against multiple cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of the compound, revealing promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further investigation into its pharmacodynamics and potential clinical applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the adamantane moiety contribute to its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or therapeutic effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Key Research Findings
Steric Effects : The adamantane group in the target compound reduces off-target interactions by occupying specific hydrophobic pockets, as seen in MMP-13 inhibitors .
Halogen Interactions : Dual bromine atoms in 5-bromo-N-(4-bromophenyl)furan-2-carboxamide enhance binding affinity in halogen-rich environments (e.g., kinase active sites).
Metabolic Stability : Morpholine-containing analogs exhibit longer half-lives in hepatic microsome assays compared to adamantane derivatives, which may undergo faster CYP450-mediated oxidation.
Biological Activity
5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a furan ring, a bromine atom, and an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions.
Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit anticancer activity. For instance, research has shown that derivatives of furan carboxamides have the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that furan-based compounds could significantly reduce the viability of breast cancer cells (MCF-7) by inducing apoptosis via the intrinsic pathway. The mechanism involved the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Furan derivatives have been reported to exhibit activity against various bacterial strains and fungi.
Research Findings:
A comparative study indicated that furan derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Interaction with DNA: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways: It may affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide, and how can reaction yields be optimized?
- Methodology : Use a two-step approach: (1) Activate the furan-2-carboxylic acid moiety using coupling reagents like HATU or EDCI, followed by reaction with 2-methoxyadamantane-derived amines. (2) Optimize bromination at the 5-position of the furan ring using NBS (N-bromosuccinimide) under radical-initiated conditions (e.g., AIBN in CCl₄) . Recrystallization from acetonitrile or ethyl acetate/hexane mixtures can improve purity and yield .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology : Employ a combination of:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., adamantane methoxy protons at δ ~3.2 ppm, furan protons at δ ~6.5–7.5 ppm) .
- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodology : Cross-validate data using multiple solvents (DMSO, ethanol) for solubility testing. For stability, conduct accelerated degradation studies under varying pH (2–9) and temperatures (25–40°C), monitored via HPLC . Note that adamantane derivatives often exhibit low aqueous solubility, requiring formulation with cyclodextrins or lipid-based carriers .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodology : Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (cell line, passage number, incubation time). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target engagement. For example, if conflicting results arise in adenosine A2A receptor antagonism (a common target for adamantane derivatives), validate using radioligand displacement assays .
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency or selectivity?
- Methodology : Systematically modify substituents:
- Adamantane moiety : Replace methoxy with hydroxyl or halogens to assess hydrogen-bonding/steric effects.
- Furan ring : Test alternative halogens (e.g., chloro, iodo) at the 5-position or introduce methyl groups for lipophilicity tuning .
- Use computational docking (e.g., AutoDock Vina) to predict binding poses in target receptors and prioritize analogs .
Q. What in vitro and in vivo models are appropriate for evaluating neuroprotective or anti-inflammatory effects?
- Methodology :
- In vitro : Primary microglia or astrocytes stimulated with LPS/ATP to measure cytokine suppression (e.g., IL-1β, TNF-α via ELISA) .
- In vivo : Rodent models of neuroinflammation (e.g., MPTP-induced Parkinson’s disease) with pharmacokinetic profiling to assess blood-brain barrier penetration .
Safety and Compliance
Q. What safety protocols are advised given limited toxicological data for adamantane-containing compounds?
- Methodology :
- Acute toxicity : Follow OECD Guideline 423, using tiered dosing in rodents.
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays .
- Note: Adamantane derivatives may exhibit hepatotoxicity at high doses; monitor liver enzymes (ALT/AST) in preclinical studies .
Data Management
Q. How should researchers address reproducibility challenges in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
